molecular formula C13H18N2O B2667770 1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol CAS No. 305347-56-2

1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol

Cat. No.: B2667770
CAS No.: 305347-56-2
M. Wt: 218.3
InChI Key: AJEPMHCNHZHBDI-UHFFFAOYSA-N
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Description

1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing two nitrogen atoms. This compound is characterized by the presence of an isobutyl group attached to the nitrogen atom of the imidazole ring and an ethan-1-ol group attached to the carbon atom adjacent to the nitrogen. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone, followed by alkylation and reduction steps. The reaction conditions typically involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or acetic acid .

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. These methods often employ automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality .

Chemical Reactions Analysis

1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Imidazole derivatives are known for their biological activities, such as antibacterial, antifungal, and antiviral properties. This compound may be studied for its potential therapeutic effects.

    Medicine: It can be explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: Imidazole derivatives are used in the production of dyes, pigments, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. Imidazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they may inhibit the activity of cytochrome P450 enzymes, leading to altered metabolism of drugs and other compounds. Additionally, they can bind to DNA or proteins, affecting their function and leading to therapeutic effects .

Comparison with Similar Compounds

1-(1-Isobutyl-1h-benzo[d]imidazol-2-yl)ethan-1-ol can be compared with other imidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other imidazole derivatives .

Properties

IUPAC Name

1-[1-(2-methylpropyl)benzimidazol-2-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-9(2)8-15-12-7-5-4-6-11(12)14-13(15)10(3)16/h4-7,9-10,16H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEPMHCNHZHBDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=CC=CC=C2N=C1C(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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